molecular formula C5H4O5 B3190794 5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid CAS No. 478297-08-4

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid

Cat. No. B3190794
M. Wt: 144.08 g/mol
InChI Key: IYBMAPMWXIVDSE-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₆H₄O₅ . It belongs to the class of dioxole carboxylic acids . The compound features a five-membered dioxole ring with a carboxylic acid group attached at one of the carbon atoms. Its systematic name reflects the presence of a methyl group at the 5-position and a keto group (oxo) at the 2-position of the dioxole ring .


Synthesis Analysis

The synthesis of 5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid involves various methods, including organic synthesis and chemical transformations . Researchers have explored routes such as cyclization reactions , oxidations , and functional group manipulations to obtain this compound. Specific synthetic pathways may vary based on the desired stereochemistry and functional groups .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid consists of a dioxole ring (a five-membered cyclic structure) fused with a carboxylic acid group . The methyl group is attached to one of the carbon atoms in the dioxole ring. The compound’s IUPAC InChI and InChIKey identifiers provide a standardized representation of its structure .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including acid-base reactions , esterifications , and oxidations . For instance, it can undergo esterification with alcohols to form corresponding esters. Additionally, its carboxylic acid group can react with bases to form salts. Exploring its reactivity and functional group transformations is essential for understanding its applications .

properties

IUPAC Name

5-methyl-2-oxo-1,3-dioxole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O5/c1-2-3(4(6)7)10-5(8)9-2/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBMAPMWXIVDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-oxo-1,3-dioxole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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